Cas no 77255-03-9 ((1S,2S)-cyclopentane-1,2-diamine)
(1S,2S)-cyclopentane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1,2-CYCLOPENTANEDIAMINE
- 1,2-Cyclopentanediamine, (1S,2S)-
- (1S,2S)-cyclopentane-1,2-diamine
- (s,s)-trans-1,2-cyclopentane diamine
- EN300-1726304
- DTXSID30459007
- 77255-03-9
- SCHEMBL742581
-
- Inchi: 1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m0/s1
- InChI Key: MYJQGGALXPHWLV-WHFBIAKZSA-N
- SMILES: N[C@H]1CCC[C@@H]1N
Computed Properties
- Exact Mass: 100.10016
- Monoisotopic Mass: 100.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 55.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.04
(1S,2S)-cyclopentane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1726304-0.05g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 0.05g |
$1537.0 | 2023-09-20 | ||
| Enamine | EN300-1726304-0.1g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 0.1g |
$1610.0 | 2023-09-20 | ||
| Enamine | EN300-1726304-0.25g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 0.25g |
$1683.0 | 2023-09-20 | ||
| Enamine | EN300-1726304-0.5g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 0.5g |
$1757.0 | 2023-09-20 | ||
| Enamine | EN300-1726304-1.0g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 1g |
$1829.0 | 2023-05-25 | ||
| Enamine | EN300-1726304-2.5g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 2.5g |
$3585.0 | 2023-09-20 | ||
| Enamine | EN300-1726304-5.0g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 5g |
$5304.0 | 2023-05-25 | ||
| Enamine | EN300-1726304-10.0g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 10g |
$7866.0 | 2023-05-25 | ||
| Enamine | EN300-1726304-1g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 1g |
$1829.0 | 2023-09-20 | ||
| Enamine | EN300-1726304-5g |
(1S,2S)-cyclopentane-1,2-diamine |
77255-03-9 | 5g |
$5304.0 | 2023-09-20 |
(1S,2S)-cyclopentane-1,2-diamine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on (1S,2S)-cyclopentane-1,2-diamine
Comprehensive Overview of (1S,2S)-Cyclopentane-1,2-diamine (CAS No. 77255-03-9): Properties, Applications, and Industry Insights
(1S,2S)-Cyclopentane-1,2-diamine (CAS No. 77255-03-9) is a chiral diamine compound with significant relevance in asymmetric synthesis, pharmaceutical intermediates, and material science. Its unique stereochemistry and functional groups make it a versatile building block for complex molecular architectures. The compound's cyclopentane backbone and diamine functionality contribute to its stability and reactivity, enabling applications in catalysis, ligand design, and specialty polymers. Researchers and industries increasingly focus on chiral auxiliaries like this compound due to their role in enantioselective reactions, a hot topic in green chemistry and sustainable manufacturing.
In recent years, the demand for chiral diamines has surged, driven by advancements in drug discovery and agrochemicals. (1S,2S)-Cyclopentane-1,2-diamine is particularly valued for its ability to induce stereocontrol in reactions such as Michael additions and aldol condensations. A 2023 study highlighted its efficacy as a ligand in transition-metal catalysis, addressing common challenges like low enantiomeric excess (ee). This aligns with the growing interest in high-ee synthesis and catalyst optimization, frequently searched terms in academic and industrial databases.
The compound's physicochemical properties—including its melting point (∼120°C), solubility in polar solvents, and stability under inert atmospheres—make it suitable for scalable processes. Its rigid cyclopentane ring enhances conformational control, a critical factor in designing bioactive molecules. Notably, 77255-03-9 has been explored in peptide mimetics and foldamer research, areas gaining traction due to their potential in targeted drug delivery. These applications resonate with trending queries like "chiral diamine applications" and "asymmetric synthesis tools."
From an industrial perspective, (1S,2S)-Cyclopentane-1,2-diamine is synthesized via resolution of racemic mixtures or enantioselective hydrogenation, methods refined to meet cost and purity benchmarks. Regulatory-compliant production (e.g., REACH, FDA guidelines) ensures its adoption in GMP environments. Discussions on platforms like ResearchGate often highlight its scalability challenges and derivatization potential, reflecting user interest in practical synthesis routes.
Emerging trends also link this compound to bio-based materials and circular economy initiatives. For instance, its incorporation into biodegradable polymers aligns with searches for "sustainable chiral compounds." Future directions may explore enzymatic routes for its production, a niche yet rapidly evolving field. With its multifaceted utility and alignment with global R&D priorities, CAS No. 77255-03-9 remains a compound of enduring scientific and commercial significance.
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